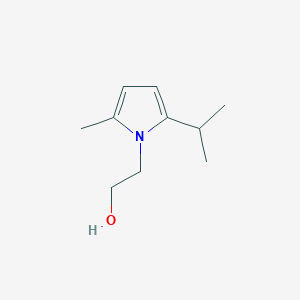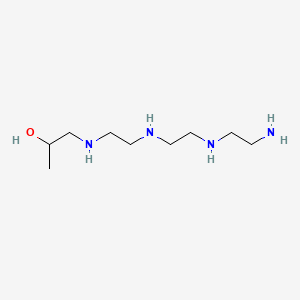
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol is an organic compound that belongs to the class of alkanolamines. This compound is characterized by the presence of multiple amino groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is commonly used in the synthesis of other complex molecules and has significant applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol typically involves the reaction of 2-aminoethanol with ethylenediamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions, where the amino groups of ethylenediamine react with the hydroxyl group of 2-aminoethanol. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product. The compound is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also act as a chelating agent, binding to metal ions and influencing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure with fewer amino groups.
N,N-bis(2-aminoethyl)ethylenediamine: Contains multiple amino groups but lacks the hydroxyl group.
Tris(2-aminoethyl)amine: Known for its use in the preparation of polyimines.
Uniqueness
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol is unique due to its combination of multiple amino groups and a hydroxyl group, which provides it with versatile reactivity and a wide range of applications in different fields.
Propiedades
Número CAS |
29513-72-2 |
|---|---|
Fórmula molecular |
C9H24N4O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C9H24N4O/c1-9(14)8-13-7-6-12-5-4-11-3-2-10/h9,11-14H,2-8,10H2,1H3 |
Clave InChI |
GKCQLFULQJJWIF-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCNCCNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


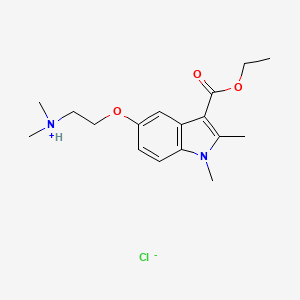

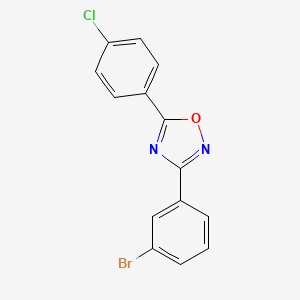
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
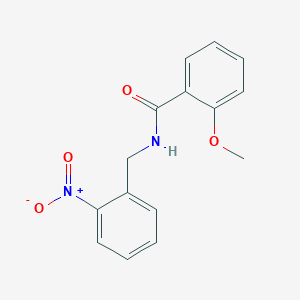
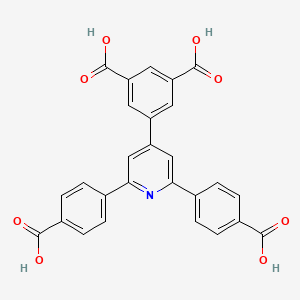
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
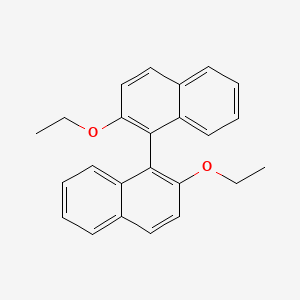

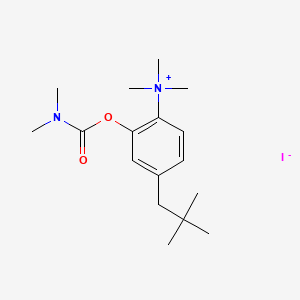

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
